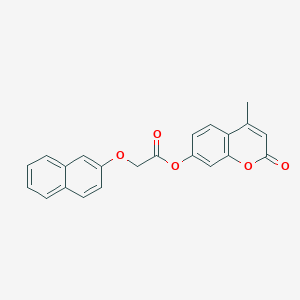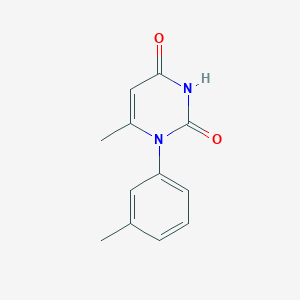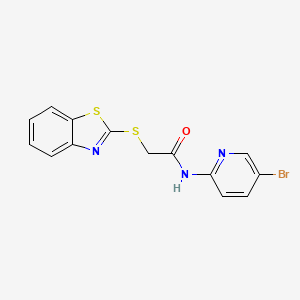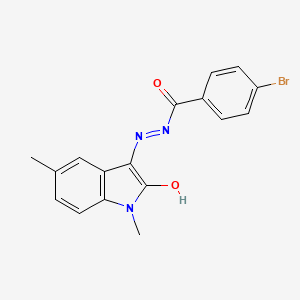![molecular formula C26H29N3O2 B3438070 N-[4-(benzyloxy)phenyl]-3-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B3438070.png)
N-[4-(benzyloxy)phenyl]-3-(4-phenyl-1-piperazinyl)propanamide
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-3-(4-phenyl-1-piperazinyl)propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. BPP is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of BPP is not fully understood, but it is believed to act as an antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. BPP has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By modulating these receptors and enzymes, BPP is able to exert its physiological effects.
Biochemical and Physiological Effects
BPP has been shown to have various biochemical and physiological effects, depending on the therapeutic area being studied. In cancer research, BPP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the breakdown of cellular components. In inflammation research, BPP has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response. In neurological research, BPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential use in various therapeutic areas. However, BPP also has some limitations, including its low solubility in water and its potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on BPP, including its potential use in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential side effects. Finally, BPP could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, where it has shown promising results in preclinical studies.
Conclusion
In conclusion, BPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. BPP has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, and its mechanism of action and physiological effects have been studied extensively. While BPP has several advantages for lab experiments, further research is needed to fully understand its potential side effects and to explore its potential use in various therapeutic areas.
Wissenschaftliche Forschungsanwendungen
BPP has been studied extensively for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. BPP has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BPP has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-phenylmethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(15-16-28-17-19-29(20-18-28)24-9-5-2-6-10-24)27-23-11-13-25(14-12-23)31-21-22-7-3-1-4-8-22/h1-14H,15-21H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXXSQANIQRGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3437990.png)
![1-(2-{3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl}-2-oxoethyl)piperidine](/img/structure/B3437998.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3438004.png)


![N,N-diethyl-2-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3438029.png)
![N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3438036.png)
![2-(4-chloro-3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3438043.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3438050.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3438057.png)


